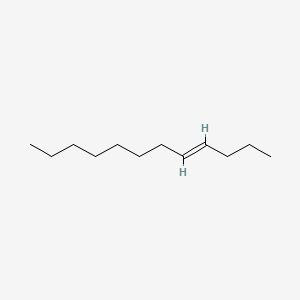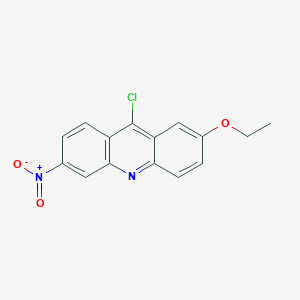
N,1-Dimethyl-1H-indol-6-amine
Overview
Description
N,1-Dimethyl-1H-indol-6-amine , also known by its chemical formula C10H12N2 , belongs to the class of indole derivatives . Indole compounds exhibit diverse biological activities and have been of significant interest due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of N,1-Dimethyl-1H-indol-6-amine involves the introduction of two methyl groups at positions 1 and 3 of the indole ring. Various synthetic routes exist, including condensation reactions, cyclizations, and functional group transformations. Researchers have explored different strategies to access this compound, aiming for high yields and purity .
Molecular Structure Analysis
The molecular structure of N,1-Dimethyl-1H-indol-6-amine consists of an indole nucleus with two methyl groups attached. The indole ring contains ten π-electrons, making it aromatic. Electrophilic substitution readily occurs due to the delocalization of π-electrons. Physically, it appears as a crystalline, colorless substance with a specific odor .
Chemical Reactions Analysis
N,1-Dimethyl-1H-indol-6-amine participates in various chemical reactions. Electrophilic substitutions, nucleophilic additions, and cyclizations can modify the indole ring. Researchers have explored its reactivity with different reagents to synthesize novel derivatives with potential biological activities .
Scientific Research Applications
Analysis in Food Chemistry
N,1-Dimethyl-1H-indol-6-amine and similar compounds have been analyzed in food products. For instance, a study developed a new sample preparation procedure to determine six heterocyclic aromatic amines, including similar compounds to N,1-Dimethyl-1H-indol-6-amine, in cooked beef burgers. This was achieved using a combination of microwave-assisted solvent extraction and dispersive liquid-liquid microextraction (Agudelo Mesa, Padró, & Reta, 2013).
Synthesis and Structural Evaluation
Another study focused on the synthesis and structural evaluation of substituted indoles, including derivatives of N,1-Dimethyl-1H-indol-6-amine. The research provided insights into the synthesis processes and structural properties of these compounds (Kukuljan, Kranjc, & Perdih, 2016).
Catalytic Applications
Research has also been conducted on using derivatives of N,1-Dimethyl-1H-indol-6-amine in catalysis. For instance, a study explored the use of N,N-dimethylpyridin-4-amine based ionic liquids as catalysts for the synthesis of indoles and 1H-tetrazoles, demonstrating their efficacy in facilitating these chemical reactions (Ghumro et al., 2017).
Biomass-Based Alcohol Amination
In a study on the amination of biomass-based alcohols, N,1-Dimethyl-1H-indol-6-amine-related compounds were discussed as key intermediates in the chemical industry. This research underscores the broad applications of these compounds in various industrial processes (Pera‐Titus & Shi, 2014).
Ligand Research
In pharmaceutical research, derivatives of N,1-Dimethyl-1H-indol-6-amine have been studied as ligands for specific receptors. For instance, a study prepared novel indoles as ligands for the 5-HT6 receptor, indicating the potential of these compounds in drug development (Bernotas et al., 2004).
Mechanism of Action
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling N,1-Dimethyl-1H-indol-6-amine should follow standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Specific hazards (e.g., toxicity, flammability) depend on the compound’s properties and intended use. Always consult safety data sheets and relevant literature .
properties
IUPAC Name |
N,1-dimethylindol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-9-4-3-8-5-6-12(2)10(8)7-9/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOQSRSOENMVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3250299.png)
![4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol](/img/structure/B3250304.png)
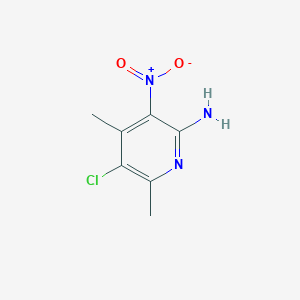
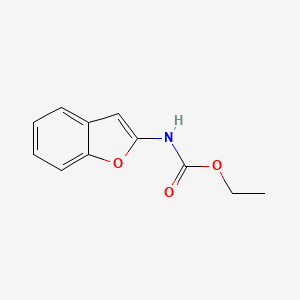

![4-[Benzyl(methyl)amino]cyclohexan-1-one](/img/structure/B3250324.png)

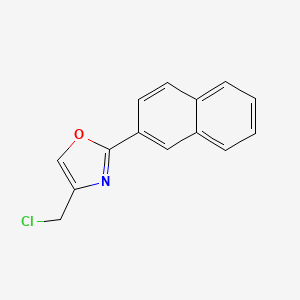
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3250335.png)

![(R)-3-Methyl-4-oxo-4-[(4S)-2-oxo-4-benzyloxazolidine-3-yl]butyric acid tert-butyl ester](/img/structure/B3250368.png)
